4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

Catalog No.
S6732289
CAS No.
2549026-71-1
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}meth...

CAS Number

2549026-71-1

Product Name

4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

IUPAC Name

4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)13-22-9-5-17(6-10-22)14-23-18-12-20-7-8-21-18/h1-4,7-8,12,17H,5-6,9-10,13-14H2

InChI Key

CMQBVRGIAQOZNJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C#N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C#N

Literature Search

  • Search queries were conducted in PubMed: , ScienceDirect: , Google Scholar: , and Espacenet: using various combinations of the compound's full name, synonyms, and component parts.

Speculative Applications

Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:

  • The presence of a nitrile group (C≡N) suggests the molecule may be investigated for its potential biological activity. Nitrile groups are often found in pharmaceuticals, but further research would be needed to determine if this specific compound has any medicinal properties.
  • The piperidine and pyrazine rings are common functional groups found in many biologically active molecules. However, without specific research on this compound, it is impossible to predict its biological targets or effects.

4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound notable for its structural features, which include a piperidine ring, a pyrazine moiety, and a benzonitrile group. The compound can be classified as an arylpiperidine derivative, which is often explored in medicinal chemistry due to its potential pharmacological properties. Its molecular structure suggests it may interact with various biological targets, making it of interest for therapeutic applications.

Typical of its functional groups:

  • Nucleophilic Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the nitrile.
  • Reduction Reactions: The nitrile group may be reduced to an amine or aldehyde under specific conditions.
  • Alkylation: The piperidine nitrogen can act as a nucleophile in alkylation reactions, allowing for further derivatization of the compound.

The synthesis of 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. A general synthetic route might include:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine, a pyrazine derivative is introduced through nucleophilic substitution.
  • Benzonitrile Attachment: The piperidine derivative is then reacted with a suitable benzonitrile precursor under basic conditions to form the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery for treating neurological disorders or cancers.
  • Chemical Research: It can be used as a probe in studies investigating receptor interactions or enzyme activity.

Interaction studies are crucial for understanding how 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile interacts with biological systems. Preliminary studies could involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Several compounds share structural similarities with 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanoneContains a piperidine and pyrazinePotential anti-inflammatory activity
4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine derivativesAryl-pyrimidine structureInvestigated for anti-cancer properties
N-{4-[4-(piperidinomethyl)pyridyl-2]}Aryl-pyridine and piperidineExplored for neuroprotective effects

These compounds highlight the diversity within this chemical class while underscoring the unique structural features of 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile that may contribute to its distinct biological activities.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

308.16371127 g/mol

Monoisotopic Mass

308.16371127 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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